Tert-butyl 5-formyl-2-(trifluoromethyl)morpholine-4-carboxylate Tert-butyl 5-formyl-2-(trifluoromethyl)morpholine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18083516
InChI: InChI=1S/C11H16F3NO4/c1-10(2,3)19-9(17)15-4-8(11(12,13)14)18-6-7(15)5-16/h5,7-8H,4,6H2,1-3H3
SMILES:
Molecular Formula: C11H16F3NO4
Molecular Weight: 283.24 g/mol

Tert-butyl 5-formyl-2-(trifluoromethyl)morpholine-4-carboxylate

CAS No.:

Cat. No.: VC18083516

Molecular Formula: C11H16F3NO4

Molecular Weight: 283.24 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 5-formyl-2-(trifluoromethyl)morpholine-4-carboxylate -

Specification

Molecular Formula C11H16F3NO4
Molecular Weight 283.24 g/mol
IUPAC Name tert-butyl 5-formyl-2-(trifluoromethyl)morpholine-4-carboxylate
Standard InChI InChI=1S/C11H16F3NO4/c1-10(2,3)19-9(17)15-4-8(11(12,13)14)18-6-7(15)5-16/h5,7-8H,4,6H2,1-3H3
Standard InChI Key HHPQTTRVQFZWNL-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC(OCC1C=O)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure derives from morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom. At position 5, a formyl group (-CHO) introduces electrophilic reactivity, enabling participation in condensation and nucleophilic addition reactions. The trifluoromethyl (-CF₃) group at position 2 confers electron-withdrawing effects, enhancing the compound’s stability and influencing its intermolecular interactions. The tert-butyl ester at position 4 acts as a protective group for the carboxylic acid functionality, preventing unwanted side reactions during synthesis.

Key Structural Features:

  • Molecular Formula: C₁₁H₁₆F₃NO₄

  • Molecular Weight: 283.24 g/mol

  • IUPAC Name: tert-butyl 5-formyl-2-(trifluoromethyl)morpholine-4-carboxylate

  • Stereochemistry: The morpholine ring adopts a chair conformation, with substituents occupying equatorial positions to minimize steric strain.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of tert-butyl 5-formyl-2-(trifluoromethyl)morpholine-4-carboxylate involves multi-step strategies to introduce each functional group sequentially:

Step 1: Morpholine Ring Formation

Morpholine precursors, such as diethanolamine, undergo cyclization in the presence of acid catalysts. The tert-butyl ester is introduced via reaction with tert-butyl chloroformate under basic conditions.

Step 2: Trifluoromethylation

The trifluoromethyl group is incorporated using reagents like trifluoromethyltrimethylsilane (TMSCF₃) or Umemoto’s reagent. This step often requires transition metal catalysts (e.g., CuI) to facilitate C–CF₃ bond formation .

Step 3: Formylation

The formyl group is introduced via Vilsmeier-Haack formylation, where phosphorus oxychloride and dimethylformamide (DMF) generate an electrophilic species that reacts with the morpholine ring .

Optimization Challenges

  • Regioselectivity: Ensuring formylation occurs exclusively at position 5 requires careful control of reaction temperature and stoichiometry.

  • Steric Hindrance: The bulky tert-butyl group may slow down subsequent reactions, necessitating prolonged reaction times or elevated temperatures.

Applications in Organic Synthesis

Building Block for Pharmaceuticals

The compound’s trifluoromethyl group enhances metabolic stability and membrane permeability, making it valuable in drug candidates. For example, it serves as an intermediate in protease inhibitors and kinase inhibitors targeting cancer and inflammatory diseases .

Catalysis and Material Science

In photocatalytic reactions, the formyl group participates in traceless C–N bond formations, enabling the synthesis of α-chiral aldehydes (see Table 1) . The trifluoromethyl group also facilitates crystal engineering by engaging in weak hydrogen bonds (C–F⋯H–N), as observed in analogous pyrrole derivatives .

Table 1: Key Reactions Involving Tert-Butyl 5-Formyl-2-(Trifluoromethyl)Morpholine-4-Carboxylate

Reaction TypeConditionsProduct Application
Nucleophilic AdditionGrignard reagents, THF, 0°CSecondary alcohol derivatives
Reductive AminationNaBH₃CN, MeOH, rtAmine-functionalized morpholines
Photocatalytic C–N CouplingRu(bpy)₃Cl₂, blue LED, DMFChiral alkyl radicals

Recent Advances and Future Directions

Crystal Engineering

Studies on ethyl-5-formyl-3,4-dimethylpyrrole-2-carboxylate reveal that formyl groups participate in R₂²(10) hydrogen-bonded dimers, suggesting potential for designing supramolecular assemblies with tert-butyl 5-formyl-2-(trifluoromethyl)morpholine-4-carboxylate .

Sustainable Synthesis

Recent work on photocatalytic C–N bond cleavage (source 5) highlights opportunities to integrate this compound into atom-economical reaction cascades, reducing reliance on hazardous reagents .

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